molecular formula C13H14N2O4 B1351204 Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate CAS No. 471917-05-2

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-YL)glycinate

Cat. No.: B1351204
CAS No.: 471917-05-2
M. Wt: 262.26 g/mol
InChI Key: JCVSLSAFAIQADW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is a chemical compound with the molecular formula C13H14N2O4. It is known for its unique structure, which includes a pyrrolidine ring substituted with a phenyl group and two oxo groups. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate typically involves the reaction of glycine derivatives with appropriate pyrrolidine precursors. One common method includes the condensation of glycine methyl ester with 2,5-dioxo-1-phenylpyrrolidine under acidic or basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)acetate
  • Ethyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
  • Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)alaninate

Uniqueness

Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate is unique due to its specific substitution pattern on the pyrrolidine ring and the presence of both oxo and phenyl groups. This combination of functional groups imparts distinct chemical properties and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

methyl 2-[(2,5-dioxo-1-phenylpyrrolidin-3-yl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-19-12(17)8-14-10-7-11(16)15(13(10)18)9-5-3-2-4-6-9/h2-6,10,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCVSLSAFAIQADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1CC(=O)N(C1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386812
Record name Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471917-05-2
Record name Methyl N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.